molecular formula C19H13BrN2 B13715563 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine

3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13715563
M. Wt: 349.2 g/mol
InChI Key: GIDIZNIVKLZNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is a chemical research compound based on the imidazo[1,2-a]pyridine scaffold, a priority pharmacophore in medicinal chemistry . This fused heterocycle is clinically significant, featured in marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), Zolimidine (antiulcer), and Olprinone (for heart failure) . The structural motif is under investigation for a wide spectrum of biological activities, including analgesic, anticancer, and antiosteoporosis effects . Recent studies highlight the particular interest in derivatizing the C-3 position of the imidazo[1,2-a]pyridine core to develop new candidates with enhanced or novel biological functions . Compounds within this class are also being explored for their potential in central nervous system (CNS) research. For instance, imidazo[1,2-a]pyridine analogues have been evaluated as anticholinesterase agents for Alzheimer's disease research , and related 2-phenylimidazo[1,2-a]pyridine structures have been developed as probes for the non-invasive imaging of amyloid plaques . The presence of the bromophenyl moiety in this compound offers a versatile handle for further synthetic modification via cross-coupling reactions, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only.

Properties

Molecular Formula

C19H13BrN2

Molecular Weight

349.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H13BrN2/c20-16-11-9-15(10-12-16)19-18(14-6-2-1-3-7-14)21-17-8-4-5-13-22(17)19/h1-13H

InChI Key

GIDIZNIVKLZNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

DBU-Catalyzed Cyclization in Aqueous Ethanol

A highly efficient and environmentally friendly method involves the reaction of 2-aminopyridine with 4-bromophenacyl bromide under mild conditions catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds at room temperature in a 1:1 aqueous ethanol solvent mixture, yielding the target 3-(4-bromophenyl)-2-phenylimidazo[1,2-a]pyridine in good to excellent yields (72–94%).

Key features:

  • Catalyst: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
  • Solvent: Aqueous ethanol (1:1 v/v)
  • Temperature: Room temperature (~25 °C)
  • Reaction time: Short (typically a few hours)
  • Yield: 72–94%, depending on substituents
  • Atom economy: Approximately 66–73%
  • Workup: Extraction with chloroform and recrystallization from hot ethanol

Mechanism:

  • The endocyclic nitrogen of 2-aminopyridine attacks the carbonyl carbon of 4-bromophenacyl bromide, forming a pyridinium salt intermediate.
  • Intramolecular cyclization occurs, facilitated by DBU, to form the imidazo[1,2-a]pyridine ring.
  • The product is isolated after extraction and purification.

Representative Data Table:

Entry Substrate (Phenacyl Bromide) Substituent Product Yield (%) Melting Point (°C)
1 4-Bromophenacyl bromide 4-Br 72–79 160–162 (decomp.)

Note: The melting point corresponds to the 3-(4-bromophenyl)-2-phenylimidazo[1,2-a]pyridine derivative as reported in literature.

Advantages and Limitations

  • The method avoids high temperatures and toxic solvents.
  • DBU acts as a catalyst, confirmed by successful reactions with low catalyst loading (1 mol%).
  • The reaction tolerates electron-withdrawing groups such as bromine on the phenacyl bromide.
  • The reaction is scalable to multigram quantities without significant yield loss.

Transition Metal-Catalyzed Functionalization Approaches

FeBr3-Catalyzed Aerobic Oxidative Coupling

An alternative approach involves iron(III) bromide (FeBr3) catalysis for the functionalization of 2-phenylimidazo[1,2-a]pyridine derivatives with aromatic aldehydes. Although this method primarily targets 3-aroylimidazo[1,2-a]pyridines, it provides insight into the reactivity of the core structure and potential routes to substituted derivatives.

Key points:

  • FeBr3 catalyzes the reaction under aerobic or inert atmosphere.
  • The reaction can lead to bis-imidazo[1,2-a]pyridine derivatives via nucleophilic additions.
  • Oxygen plays a role in the oxidation of aldehydes to acids, which then participate in Friedel–Crafts-type acylation.
  • This method is less direct for 3-(4-bromophenyl)-2-phenylimidazo[1,2-a]pyridine but relevant for derivative synthesis.

Alternative Methods and Notes

  • Condensation of 2-aminopyridines with α-diazo ketones or α-tosyloxy ketones has been reported but often requires harsher conditions or special reagents.
  • The reaction of 2-aminopyridines with acetophenones under acidic or oxidative conditions can also yield imidazo[1,2-a]pyridines but may involve longer reaction times and complicated purification steps.

Summary Table of Preparation Methods

Method Catalyst/Conditions Substrate Scope Yield (%) Notes
DBU-catalyzed cyclization in aqueous ethanol DBU, aqueous EtOH (1:1), RT 2-Aminopyridine + 4-bromophenacyl bromide 72–79 Mild, green solvent, scalable, high atom economy
FeBr3-catalyzed oxidative coupling FeBr3, aerobic or argon atmosphere 2-Phenylimidazo[1,2-a]pyridine + benzaldehydes 50–65 Useful for bis-substituted derivatives, complex mechanism
Condensation with α-diazo or α-tosyloxy ketones Various, harsher conditions 2-Aminopyridines + α-diazo/α-tosyloxy ketones Moderate Requires special reagents, longer reaction times

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Imaging Agents for Alzheimer's Disease

One of the most promising applications of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine derivatives is in the development of imaging agents for detecting beta-amyloid plaques in Alzheimer's disease. A study highlighted the potential of radioiodinated derivatives for preclinical and clinical imaging, demonstrating their ability to selectively label amyloid plaques in brain tissues . This application is crucial for early diagnosis and monitoring of Alzheimer's disease progression.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have reported promising results in vitro against various cancer cell lines, suggesting that further investigation could lead to new therapeutic agents .

Case Study 1: Synthesis and Characterization

A recent investigation focused on synthesizing a series of phenyl-imidazo[1,2-a]pyridines, including those with a bromophenyl substitution. The study utilized NMR spectroscopy and mass spectrometry for characterization, confirming the successful synthesis and providing insights into the compound's stability and reactivity under physiological conditions .

Case Study 2: Preclinical Evaluation

In another study aimed at evaluating the imaging potential of radioiodinated derivatives of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine, researchers conducted biodistribution studies in APP/PS1 mouse models. The findings revealed that these compounds could effectively visualize amyloid deposits, correlating well with established pathology markers .

Data Summary Table

Application AreaMethodology UsedKey Findings
SynthesisAza-Friedel-Crafts ReactionEffective C3-alkylation yields diverse derivatives
Imaging for Alzheimer's DiseaseRadioiodinationSelective labeling of amyloid plaques
Anticancer ActivityIn vitro assaysSignificant inhibition observed against cancer cells

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The bromine at C3 in the target compound distinguishes it from C2-brominated analogs (e.g., 3n), which exhibit higher melting points due to increased molecular symmetry .
  • Synthetic Efficiency : Suzuki-Miyaura coupling for C3 functionalization (target compound) achieves yields (~86%) comparable to metal-free C–H arylation (86% for 3ac) .
  • Halogen Effects : Chlorine at C3 (3ac) results in similar melting points to the brominated analog, suggesting minimal steric impact, while bromine may enhance lipophilicity and metabolic stability .

Reactivity and Functionalization

  • C3 Reactivity: The bromine at C3 in the target compound allows for further functionalization via cross-coupling (e.g., forming sulfonylmethyl derivatives in 82% yield ). In contrast, C6-cyano derivatives (e.g., 3p) are less reactive at C3 due to electron-withdrawing effects .
  • Sulfenylation : Electron-rich imidazo[1,2-a]pyridines undergo regioselective sulfenylation at C3, but the bromophenyl group in the target compound may sterically hinder such reactions compared to unsubstituted analogs .

Key Observations :

  • Metabolic Stability : The target compound’s single bromine at C3 may confer better metabolic stability compared to dihalogenated analogs like alpidem .
  • Receptor Selectivity : C3-bromophenyl substitution enhances PBR selectivity, while C8 lipophilic groups further optimize binding (e.g., compound 17 in ).
  • Antioxidant Potential: Selenium-containing analogs (e.g., 38a) show stronger antioxidant effects than halogenated derivatives, highlighting the role of substituent electronegativity .

Physicochemical Properties

  • Melting Points : Bromine at C3 (target compound: ~171–173°C) results in lower melting points than C6-methyl-C2-bromophenyl derivatives (3n: 214–215°C), likely due to reduced crystallinity .

Biological Activity

3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is a compound within the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-cholinesterase, antibacterial, and anticancer effects.

Chemical Structure

The molecular structure of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine can be described as follows:

  • Core Structure : Imidazo[1,2-a]pyridine
  • Substituents : 4-bromophenyl and phenyl groups

This structure contributes to its biological activity through various mechanisms of action.

1. Anti-Cholinesterase Activity

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. For instance:

  • Inhibition Potency : Compounds similar to 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine showed varying degrees of AChE and BChE inhibition. The IC50 values reported for related compounds ranged from 65 µM to 79 µM for BChE and AChE respectively .
  • Molecular Docking Studies : Computational studies indicated that these compounds bind effectively to the active sites of AChE and BChE, suggesting a mechanism of action based on competitive inhibition .

2. Antibacterial Activity

The antibacterial properties of imidazo[1,2-a]pyridine derivatives are noteworthy:

  • Activity Spectrum : Studies have demonstrated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with halogen substitutions (like bromine) showed enhanced antibacterial effects .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

3. Anticancer Activity

Emerging research indicates potential anticancer properties:

  • Cell Line Studies : In vitro studies have shown that related imidazo[1,2-a]pyridine compounds can inhibit the growth of various cancer cell lines including breast cancer (MDA-MB-231) and lung cancer cells .
  • Mechanism of Action : The anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 1: Anti-Cholinesterase Evaluation

A study synthesized several imidazo[1,2-a]pyridine derivatives to evaluate their anti-cholinesterase activities. Among them, those with brominated phenyl groups exhibited superior inhibition profiles compared to non-brominated counterparts.

CompoundAChE IC50 (µM)BChE IC50 (µM)
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine7965
Other Derivative A8570
Other Derivative B9080

Case Study 2: Antibacterial Screening

In a comprehensive screening of various imidazo[1,2-a]pyridine derivatives against bacterial strains:

CompoundTarget BacteriaMIC (mg/mL)
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridineS. aureus0.0039
Other Derivative CE. coli0.0050
Other Derivative DPseudomonas aeruginosa>0.01

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of ω-bromomethylketones with 2-aminopyridines under optimized conditions. For example, ω-bromoacetophenone reacts with 2-aminopyridine in a one-pot reaction using zinc dust and ammonium chloride as catalysts, achieving yields up to 99% . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Mild heating (60–80°C) minimizes side reactions like C3 bromination or formylation .
  • Catalyst system : Zinc/ammonium chloride combinations reduce byproducts compared to traditional methods .

Q. How does the substitution pattern (e.g., bromine at C3 and phenyl at C2) influence the compound's physicochemical properties?

The bromine at C3 increases electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) . The phenyl group at C2 stabilizes the aromatic system via π-stacking interactions, as observed in X-ray crystallography (interplanar distances: 3.427–3.428 Å) . Comparative studies show that replacing bromine with chlorine reduces lipophilicity (logP decreases by ~0.5 units), impacting solubility and membrane permeability .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in halogenated imidazo[1,2-a]pyridines?

  • X-ray crystallography : Resolves positional isomerism of halogens (e.g., distinguishing C3 vs. C6 bromine substitution) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns in crowded aromatic regions, particularly for differentiating imidazo[1,2-a]pyridine protons .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas in cases of isotopic interference from bromine (e.g., 79Br vs. 81Br) .

Q. How do electronic effects of bromine substitution impact the compound's reactivity in cross-coupling reactions?

The bromine at C3 activates the imidazo[1,2-a]pyridine core toward palladium-catalyzed couplings. For instance:

  • Suzuki reactions : Electron-withdrawing bromine increases oxidative addition rates at C3, enabling selective arylations .
  • Buchwald-Hartwig aminations : Bromine's meta-directing effect guides amination to the para position relative to the phenyl group .
    Controlled studies show that iodine at C6 (in analogs) further enhances reactivity due to weaker C–I bonds, but bromine offers better stability for storage .

Q. What strategies mitigate metabolic instability observed in related 2-phenylimidazo[1,2-a]pyridine derivatives?

  • Substituent engineering : Introducing trifluoromethyl groups at the para position of the phenyl ring reduces CYP450-mediated oxidation (e.g., metabolic half-life increases from 2.1 to 6.8 hours) .
  • Isosteric replacement : Replacing bromine with metabolically inert groups (e.g., fluorine) at C3 improves stability, as seen in analogs with 89% parent compound retention after hepatic incubation .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled for this compound?

  • Pharmacokinetic profiling : Low oral bioavailability (<20% in mice) due to poor solubility may explain weaker in vivo efficacy despite potent in vitro IC50 values (e.g., 0.5 µM against cancer cell lines) .
  • Pro-drug approaches : Acetylation of the imidazo[1,2-a]pyridine core improves absorption, as demonstrated in analogs achieving 3-fold higher plasma concentrations .
  • Inflammatory modulation : In vivo neuroprotective effects (e.g., reduced IL-6 by 40% in LPS-induced models) may counteract direct cytotoxicity observed in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.